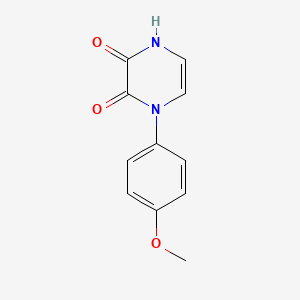

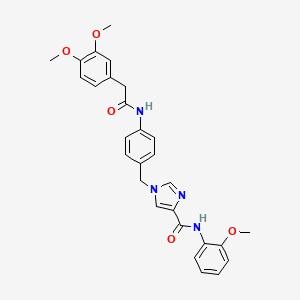

1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves complex reactions under specific conditions. For example, β-lactams were synthesized and underwent base-catalyzed ring transformations to yield related compounds. These processes highlight the intricate steps required for the synthesis of such molecules, demonstrating the complexity and precision needed in chemical synthesis (Sápi et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including X-ray crystallography. For instance, studies on compounds like 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione reveal detailed insights into molecular conformations and intramolecular hydrogen bonding, which are crucial for understanding the structural aspects of these molecules (Nye et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often lead to the formation of novel structures with unique properties. For example, the base-catalyzed ring transformations of β-lactams into dihydropyrazine diones underscore the reactivity and potential for creating diverse molecular architectures (Sápi et al., 1997).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structure are integral to understanding the behavior of these compounds under different conditions. Although specific data on 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione were not directly available, similar compounds exhibit distinct physical characteristics that influence their applications and handling (Nye et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformation

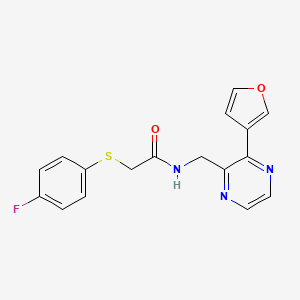

- 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been utilized in various synthetic processes. For instance, Sápi et al. (1997) described the synthesis and base-catalyzed ring transformation of this compound under mild conditions, highlighting its versatility in chemical transformations (Sápi et al., 1997).

Catalysis and Green Chemistry

- The compound has been used in green chemistry applications. Zolfigol et al. (2013) reported its use in the synthesis of pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst. This method emphasizes its role in environmentally friendly chemical processes (Zolfigol et al., 2013).

Pharmaceutical Research

- In pharmaceutical research, Gomez-Monterrey et al. (2007) synthesized derivatives of this compound for cytotoxic evaluation. These derivatives were tested against various human carcinoma cell lines, indicating potential applications in cancer therapy (Gomez-Monterrey et al., 2007).

Novel Synthetic Pathways

- Research by Sharma et al. (2008) unveiled a novel synthetic pathway for N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones, starting from related pyrazinones. This study showcases the compound's role in advancing synthetic organic chemistry (Sharma et al., 2008).

Optoelectronic and Charge Transport Properties

- Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of derivatives of this compound for potential use in organic light-emitting diodes (OLEDs). This research highlights its relevance in material science and electronics (Wazzan & Irfan, 2019).

Green Synthesis Approaches

- Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This work emphasizes the compound's role in sustainable chemistry (Moosavi‐Zare et al., 2013).

Antioxidant and Anti-inflammatory Activities

- Kumar et al. (2017) synthesized derivatives for their antioxidant and anti-inflammatory activities. The study provides insights into the therapeutic potential of these derivatives (Kumar et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKIGOIIRVZSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CNC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)